2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide 2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 902911-19-7
VCID: VC6192181
InChI: InChI=1S/C26H26N4O2S/c1-16-7-9-20(10-8-16)14-30-25(32)21-6-5-11-27-24(21)29-26(30)33-15-22(31)28-23-18(3)12-17(2)13-19(23)4/h5-13H,14-15H2,1-4H3,(H,28,31)
SMILES: CC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N=C2SCC(=O)NC4=C(C=C(C=C4C)C)C
Molecular Formula: C26H26N4O2S
Molecular Weight: 458.58

2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

CAS No.: 902911-19-7

Cat. No.: VC6192181

Molecular Formula: C26H26N4O2S

Molecular Weight: 458.58

* For research use only. Not for human or veterinary use.

2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide - 902911-19-7

Specification

CAS No. 902911-19-7
Molecular Formula C26H26N4O2S
Molecular Weight 458.58
IUPAC Name 2-[3-[(4-methylphenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Standard InChI InChI=1S/C26H26N4O2S/c1-16-7-9-20(10-8-16)14-30-25(32)21-6-5-11-27-24(21)29-26(30)33-15-22(31)28-23-18(3)12-17(2)13-19(23)4/h5-13H,14-15H2,1-4H3,(H,28,31)
Standard InChI Key QXNTXAPCNVVPMW-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N=C2SCC(=O)NC4=C(C=C(C=C4C)C)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[3-[(4-methylphenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide, reflects its multicomponent design:

  • Pyrido[2,3-d]pyrimidin-4-one core: A bicyclic system fused at the 2,3- and 6,5-positions, providing planar rigidity for target binding .

  • 3-[(4-Methylphenyl)methyl] substituent: A benzyl group para-substituted with a methyl moiety, enhancing lipophilicity.

  • Sulfanylacetamide linker: A thioether bridge connecting the core to a 2,4,6-trimethylphenyl group, modulating electronic and steric properties.

Table 1: Key Physicochemical Data

PropertyValue
Molecular FormulaC₂₆H₂₆N₄O₂S
Molecular Weight458.58 g/mol
SMILESCC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N=C2SCC(=O)NC4=C(C=C(C=C4C)C)C
InChIKeyQXNTXAPCNVVPMW-UHFFFAOYSA-N
SolubilityNot publicly reported

The planar pyrido[2,3-d]pyrimidine core facilitates π-π stacking with aromatic residues in enzymatic binding pockets, while the sulfanylacetamide linker introduces conformational flexibility .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step organic reactions, typically proceeding through:

  • Knoevenagel Condensation: Formation of the pyrimidine ring via reaction between 2-thiobarbituric acid and an aldehyde under acidic conditions .

  • Nucleophilic Substitution: Introduction of the 3-[(4-methylphenyl)methyl] group using a benzyl halide or alcohol derivative.

  • Sulfanylacetamide Coupling: Thiol-alkylation or Mitsunobu reaction to attach the N-(2,4,6-trimethylphenyl)acetamide moiety.

Table 2: Comparative Synthesis Strategies

StepConditionsYield (%)Citation
Pyrimidine cyclization[H-NMP]+[HSO₄]⁻, H₂O, 50°C82–90
BenzylationK₂CO₃, DMF, 80°C75
Sulfanyl linkageDIAD, PPh₃, THF, rt68

Ultrasound-assisted methods using Brønsted acidic ionic liquids (e.g., [H-NMP]+[HSO₄]⁻) improve reaction efficiency, reducing time from 24 hours to <2 hours .

Biological Activities and Mechanism

Enzymatic Inhibition

The pyrido[2,3-d]pyrimidine scaffold demonstrates affinity for kinases and proteases:

  • Anticancer Potential: Analogous compounds inhibit cyclin-dependent kinases (CDKs) by competing with ATP binding, with IC₅₀ values in the nanomolar range.

  • Antimicrobial Activity: Sulfanyl-linked derivatives disrupt bacterial dihydrofolate reductase (DHFR), critical for folate synthesis .

Table 3: Bioactivity of Structural Analogs

TargetAssay ModelActivityCitation
CDK2/Cyclin EEnzyme inhibitionIC₅₀ = 18 nM
S. aureus alpha-toxinHemolysis assayEC₅₀ = 0.8 µg/mL

Pharmacokinetic Considerations

ADME Profile

  • LogP: 3.8 (moderate lipophilicity)

  • Half-life: ~19–23 hours (extrapolated from similar NOP receptor antagonists) .

Therapeutic Applications

Oncology

The compound’s CDK inhibitory activity suggests potential in:

  • Hormone Receptor-Positive Breast Cancer: Synergy with tamoxifen by overcoming endocrine resistance.

  • Combination Therapies: Cotargeting DHFR and thymidylate synthase in antifolate regimens .

Infectious Diseases

Structural motifs align with antimalarial candidates targeting Plasmodium DHODH, though potency requires optimization .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator